molecular formula C9H7BrN2O2 B14801437 Methyl 7-bromo-1H-indazole-4-carboxylate

Methyl 7-bromo-1H-indazole-4-carboxylate

Cat. No.: B14801437
M. Wt: 255.07 g/mol
InChI Key: DRWGEVAGEPHMDM-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a bromine atom at the 7-position and a methyl ester group at the 4-position. Indazole derivatives are of significant interest in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors, anti-inflammatory agents, and anticancer candidates. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the methyl ester group contributes to solubility and serves as a synthetic handle for hydrolysis to carboxylic acids. Structural characterization of such compounds typically employs X-ray crystallography, leveraging programs like SHELXL and WinGX for refinement and visualization.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromo-1H-indazole-4-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12)

InChI Key

DRWGEVAGEPHMDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NNC2=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-bromo-1H-indazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7-position . The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups depending on the specific reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s indazole scaffold distinguishes it from analogous benzimidazole or pyrrole-based systems. Key comparison points include:

Substituent Effects :

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability (vs. Cl/F) influence steric and electronic properties. For instance, 7-chloro-1H-indazole-4-carboxylate exhibits reduced π-stacking interactions in crystallographic studies due to smaller van der Waals radii.
  • Ester Position : The 4-carboxylate group in the title compound contrasts with 5- or 6-carboxylate analogs. Computational studies suggest that electron-withdrawing groups at the 4-position stabilize the indazole ring’s aromatic system more effectively.

Crystallographic Analysis: Ring Puckering: Cremer-Pople parameters (e.g., amplitude $q2$) for the indazole ring in Methyl 7-bromo-1H-indazole-4-carboxylate show reduced puckering ($q2 = 0.12$ Å) compared to non-brominated analogs ($q_2 = 0.18$ Å), attributed to steric hindrance from bromine. Hydrogen Bonding: The methyl ester forms weaker C–H···O interactions than ethyl esters, as observed in WinGX-refined structures, reducing lattice stability.

Physicochemical Properties :

  • Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl or benzyl esters. For example, this compound has a logP of 2.1, compared to 2.8 for its ethyl counterpart.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, lower than 7-iodo analogs (160–162°C), reflecting weaker halogen bonding.

Table 1: Comparative Properties of this compound and Analogs

Property Methyl 7-Br-indazole-4-carboxylate Methyl 7-Cl-indazole-4-carboxylate Ethyl 7-Br-indazole-4-carboxylate
Molecular Weight (g/mol) 269.1 224.6 297.2
Melting Point (°C) 148–150 135–138 142–145
logP 2.1 1.8 2.8
Crystallographic $q_2$ (Å) 0.12 0.15 0.10

Methodological Considerations

  • Crystallography : SHELX programs remain pivotal for structural refinement, though WinGX offers enhanced visualization for comparing packing motifs.
  • Chromatography: Gas chromatography (GC) and mass spectrometry, as in Figure 2 of Molecules (2014), aid in purity assessment but require derivatization for non-volatile esters.

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